
2-Bromo-3-cyclopropoxy-6-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-cyclopropoxy-6-methoxypyridine: is a heterocyclic organic compound that features a pyridine ring substituted with bromine, cyclopropoxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-cyclopropoxy-6-methoxypyridine typically involves the bromination of 3-cyclopropoxy-6-methoxypyridine. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-3-cyclopropoxy-6-methoxypyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopropoxy group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated or modified pyridine derivatives.
Scientific Research Applications
Chemistry: 2-Bromo-3-cyclopropoxy-6-methoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology: In biological research, this compound can be used to study the effects of brominated pyridines on biological systems. It may serve as a probe to investigate enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the exploration of its activity as a potential therapeutic agent, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyclopropoxy-6-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and the cyclopropoxy group can influence the compound’s binding affinity and specificity towards its targets. The methoxy group can also play a role in modulating the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
2-Bromo-6-methoxypyridine: Similar structure but lacks the cyclopropoxy group, which may result in different reactivity and applications.
3-Bromo-2-methoxypyridine:
6-Bromo-3-cyclopropoxy-2-methoxypyridine: Similar structure but with different positioning of the methoxy group, influencing its reactivity and applications.
Uniqueness: 2-Bromo-3-cyclopropoxy-6-methoxypyridine is unique due to the presence of both the cyclopropoxy and methoxy groups on the pyridine ring. This combination of substituents provides distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications. The presence of the bromine atom also allows for further functionalization through substitution reactions, enhancing its versatility in chemical synthesis.
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
2-bromo-3-cyclopropyloxy-6-methoxypyridine |
InChI |
InChI=1S/C9H10BrNO2/c1-12-8-5-4-7(9(10)11-8)13-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
YTLNIIOOVWALDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)OC2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


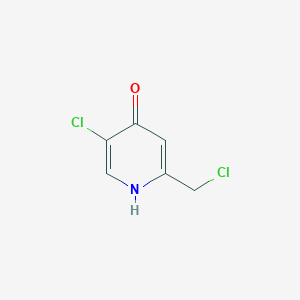

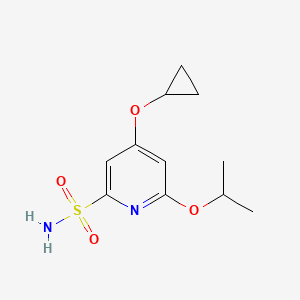
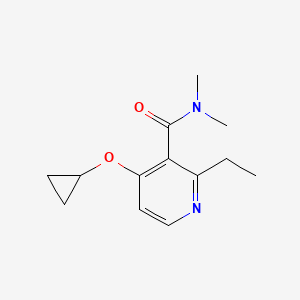

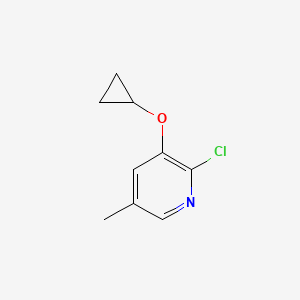
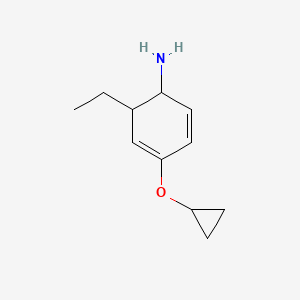
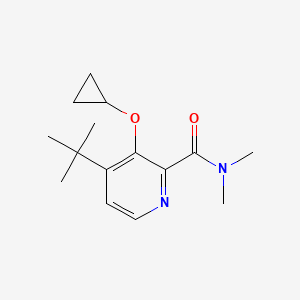
![[2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837405.png)
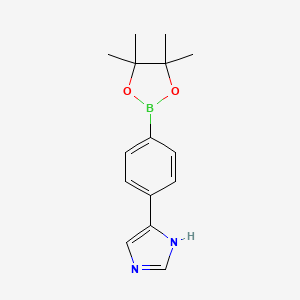
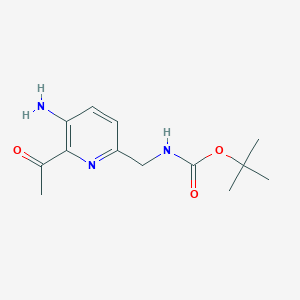
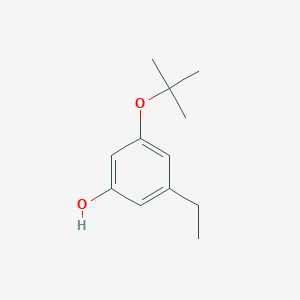

![[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837435.png)
